molecular formula C22H27ClN4O5 B610847 (S)-2-(4-(2-Chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(1-((S)-2,3-dihydroxypropyl)-1H-pyrazol-3-yl)-4-methylpentanamide CAS No. 1191996-10-7

(S)-2-(4-(2-Chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(1-((S)-2,3-dihydroxypropyl)-1H-pyrazol-3-yl)-4-methylpentanamide

Cat. No.: B610847
CAS No.: 1191996-10-7
M. Wt: 462.93
InChI Key: HMUMWSORCUWQJO-YJBOKZPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sinogliatin, also known as HMS-5552 and RO-5305552, is a glucokinase activator potentially for the treatment of type 2 diabetes.

Mechanism of Action

Target of Action

Sinogliatin primarily targets glucokinase , a rate-limiting enzyme expressed primarily in hepatocytes, and pancreatic β-cells and α-cells . Glucokinase plays a critical role in glucose homeostasis and is the primary glucose sensor that regulates insulin release by pancreatic β-cells .

Mode of Action

Sinogliatin is an oral glucokinase activator. It improves glycaemic control by activating pancreatic and hepatic glucokinase in a glucose-dependent manner . It is specifically formulated to increase the enzymatic activity of glucokinase while maintaining its glucose sensing function .

Biochemical Pathways

Sinogliatin affects the glucose homeostasis pathway. By allosterically stimulating glucokinase, it helps maintain glucose homeostasis . This action is particularly beneficial for patients with type 2 diabetes mellitus (T2DM), where the expression of glucokinase is reduced .

Pharmacokinetics

Sinogliatin’s pharmacokinetic properties have been studied using allometric scaling (AS), in vitro to in vivo exploration (IVIVE), and steady-state concentration–mean residence time (Css-MRT) methods . These studies confirmed that sinogliatin is predominantly metabolized by cytochrome P450 (CYP) 3A4 . The Css-MRT method suggested that dog pharmacokinetic profiles were more similar to human pharmacokinetic profiles .

Result of Action

Sinogliatin has demonstrated excellent 24-hour glucose control of both fasting plasma glucose (FPG) and post-meal glucose (PMG) levels in diabetic patients . It also showed robust glucose-stimulated insulin release (GSIR), and sustained dose-proportional glucose lowering with very low risk of hypoglycemia throughout the trial .

Action Environment

The action of Sinogliatin can be influenced by various environmental factors. For instance, it was found that the pharmacokinetics of Sinogliatin could be simulated under a fed condition . The validated model was applied to support a clinical drug–drug interaction (DDI) study design and to evaluate the effects of intrinsic (hepatic cirrhosis, genetic) factors on drug exposure .

Properties

IUPAC Name

(2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-N-[1-[(2S)-2,3-dihydroxypropyl]pyrazol-3-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O5/c1-14(2)9-18(22(31)24-20-7-8-26(25-20)11-15(29)13-28)27-12-16(10-21(27)30)32-19-6-4-3-5-17(19)23/h3-8,10,14-15,18,28-29H,9,11-13H2,1-2H3,(H,24,25,31)/t15-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUMWSORCUWQJO-YJBOKZPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=NN(C=C1)CC(CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=NN(C=C1)C[C@@H](CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(4-(2-Chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(1-((S)-2,3-dihydroxypropyl)-1H-pyrazol-3-yl)-4-methylpentanamide
Reactant of Route 2
(S)-2-(4-(2-Chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(1-((S)-2,3-dihydroxypropyl)-1H-pyrazol-3-yl)-4-methylpentanamide
Reactant of Route 3
(S)-2-(4-(2-Chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(1-((S)-2,3-dihydroxypropyl)-1H-pyrazol-3-yl)-4-methylpentanamide
Reactant of Route 4
(S)-2-(4-(2-Chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(1-((S)-2,3-dihydroxypropyl)-1H-pyrazol-3-yl)-4-methylpentanamide
Reactant of Route 5
(S)-2-(4-(2-Chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(1-((S)-2,3-dihydroxypropyl)-1H-pyrazol-3-yl)-4-methylpentanamide
Reactant of Route 6
(S)-2-(4-(2-Chlorophenoxy)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(1-((S)-2,3-dihydroxypropyl)-1H-pyrazol-3-yl)-4-methylpentanamide
Customer
Q & A

Q1: What is the significance of developing a physiologically based pharmacokinetic (PBPK) model for Sinogliatin, especially in the early stages of drug development?

A1: Developing a PBPK model for Sinogliatin, a first-in-class glucokinase activator, is crucial in early clinical development for several reasons []. First, it allows researchers to predict the drug's behavior in the human body based on preclinical data. This can help optimize clinical trial design, including dose selection and study population. Secondly, PBPK models integrate data from various sources, such as in vitro experiments and allometric scaling, offering a mechanistic understanding of the drug's absorption, distribution, metabolism, and excretion (ADME). This approach can be particularly valuable for Sinogliatin, as it helps to understand its pharmacokinetic properties and potentially predict potential drug-drug interactions.

Q2: How does the "Learn–Research–Confirm" process described in the research contribute to translational modeling and simulation in early-phase clinical development?

A2: The "Learn–Research–Confirm" process plays a vital role in refining translational modeling and simulation, particularly for new drugs like Sinogliatin in early-phase clinical trials []. This iterative approach involves:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.